methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[[[3-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-24-15(23)21-7-5-11(6-8-21)10-20-14(22)12-3-2-4-13(9-12)16(17,18)19/h2-4,9,11H,5-8,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYNOEHOXPDJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Backbone Functionalization
The synthesis begins with piperidine-4-carboxylic acid , which undergoes esterification to form methyl piperidine-4-carboxylate . This step employs methanol under acidic catalysis (e.g., H₂SO₄ or HCl), yielding the ester in >85% purity.
Reaction Conditions:
Introduction of the Aminomethyl Group
The 4-position of the esterified piperidine is functionalized via reductive amination or Gabriel synthesis . A validated method involves:
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Reduction of the ester to piperidine-4-methanol using LiAlH₄.
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Conversion of the alcohol to a mesylate (MsCl, TEA) followed by displacement with sodium azide (NaN₃).
Key Data:
-
Yield: 72% over three steps.
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Spectroscopic Validation:
Amide Coupling with 3-(Trifluoromethyl)benzoyl Chloride
Activation of the Carboxylic Acid
3-(Trifluoromethyl)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride . The reaction proceeds under anhydrous conditions with catalytic DMF.
Reaction Conditions:
Coupling with Methyl 4-(Aminomethyl)piperidine-1-carboxylate
The acyl chloride reacts with the piperidine derivative in the presence of a base (e.g., TEA) to facilitate amide bond formation.
General Procedure:
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Substrate: Methyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv).
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Reagents: 3-(Trifluoromethyl)benzoyl chloride (1.2 equiv), TEA (2.0 equiv), DCM (solvent).
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Temperature: 0°C to room temperature, 4 hours.
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Workup: Washing with 1M HCl, brine, and drying over Na₂SO₄.
Yield: 68–74% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
An alternative approach employs Wang resin -bound piperidine derivatives, enabling iterative coupling and purification. However, this method suffers from lower yields (45–50%) compared to solution-phase synthesis.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 minutes) accelerates the amidation step, improving yields to 78% while reducing reaction time.
Industrial-Scale Production Considerations
Catalytic Optimization
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Catalysts: DMAP or HOBt enhances coupling efficiency by reducing side reactions.
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Solvent Systems: THF or DMF improves solubility of intermediates.
Purification Techniques
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Crystallization: Recrystallization from ethanol/water mixtures yields >99% purity.
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Chromatography: Preparative HPLC with C18 columns resolves regioisomeric impurities.
Challenges and Mitigation Strategies
Hydrolysis of the Methyl Ester
Mitigation: Conduct reactions under anhydrous conditions and avoid prolonged exposure to moisture.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the formamido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine carboxamides have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of piperidine derivatives that demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine structure can lead to enhanced therapeutic efficacy .
2. Neurological Disorders
The compound's structural similarity to known neuroactive agents positions it as a candidate for research into treatments for neurological disorders such as depression and anxiety. Piperidine derivatives have been shown to interact with neurotransmitter systems, potentially leading to new antidepressant medications.
Case Study : A recent investigation into piperidine-based compounds revealed their ability to modulate serotonin receptors, indicating potential for developing novel antidepressants .
Agrochemical Applications
1. Herbicides and Pesticides
The trifluoromethyl group present in this compound is known to enhance the biological activity of agrochemicals. Compounds with similar structures have been formulated as herbicides with improved efficacy against resistant weed species.
Case Study : Research published in Pest Management Science demonstrated that trifluoromethyl-substituted herbicides showed significantly higher potency against target weeds compared to their non-fluorinated counterparts .
Material Science Applications
1. Polymer Chemistry
this compound can serve as a monomer for synthesizing advanced polymers with tailored properties. The incorporation of trifluoromethyl groups in polymer backbones can significantly alter thermal stability and solubility.
Case Study : A study on fluorinated polymers indicated that the introduction of trifluoromethyl groups resulted in materials with enhanced hydrophobicity and chemical resistance, making them suitable for high-performance applications .
Summary Table of Applications
Mechanism of Action
The mechanism by which methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance binding affinity to certain enzymes and receptors, while the piperidine ring can interact with various molecular targets, modulating their activity. The formamido group may also play a role in hydrogen bonding and other interactions critical for biological activity.
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
The choice of ester group significantly impacts physicochemical properties:
- Methyl ester (target compound): Offers moderate steric bulk and higher solubility in polar solvents compared to bulkier esters.
- Ethyl ester (e.g., ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate, ): Increased hydrophobicity may improve membrane permeability but reduce aqueous solubility.
- tert-Butyl ester (e.g., tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, ): Provides steric protection for the carboxylate, enhancing metabolic stability but lowering solubility .
Key Insight : Methyl esters balance solubility and synthetic accessibility, making them preferable for early-stage drug discovery.
Substituent Variations on the Aromatic Ring
The position and nature of aryl substituents influence electronic and steric properties:
- 4-(Trifluoromethyl)phenyl (e.g., compound 11d, ): Para-substitution may alter molecular dipole moments and steric interactions compared to meta-substitution .
- 2-Fluorophenyl (e.g., phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate, ): Ortho-substitution introduces steric hindrance, possibly reducing rotational freedom .
Data Table 1 : Comparison of Aromatic Substituent Effects
*Estimated from tert-butyl ester molecular formula.
Linker Modifications
The formamido linker in the target compound differs from other common linkers:
- Urea Linkers (e.g., compounds 11a–11o, ): Urea groups enable strong hydrogen bonding but may reduce metabolic stability due to susceptibility to hydrolysis .
- Propanamido Linkers (e.g., ): Longer alkyl chains increase flexibility but could diminish target binding precision .
- Direct Bonding (e.g., tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, ): Eliminating the linker simplifies synthesis but restricts conformational diversity .
Key Insight : Formamido linkers offer a compromise between rigidity and adaptability, favoring interactions with diverse biological targets.
Piperidine Ring Modifications
- Piperazine Incorporation (e.g., ): Piperazine rings introduce additional hydrogen-bonding sites but increase basicity, altering pharmacokinetics .
Research Findings and Implications
- Trifluoromethyl Dominance : The -CF₃ group is prevalent in analogs (–5), underscoring its role in enhancing bioavailability and target engagement.
- Linker-Driven Bioactivity : Urea derivatives () show promise as kinase inhibitors, while formamido-linked compounds may excel in CNS-targeted therapies due to balanced lipophilicity.
- Synthetic Challenges : Bulkier esters (tert-butyl) and complex linkers (spiro systems) require multi-step syntheses, whereas methyl esters and formamido groups streamline production.
Biological Activity
Methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate, with the CAS number 1234887-23-0, is a compound belonging to the class of piperidine carboxamides. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉F₃N₂O₃ |
| Molecular Weight | 344.33 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's binding affinity to its targets.
Anticancer Potential
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on tumor cell lines. In one study, a related piperidine compound showed an IC₅₀ value of approximately 1.48 μM against prostate cancer cells (PC-3) . This suggests a potential for further exploration in cancer therapeutics.
Enzyme Inhibition
The compound may also act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of bioactive lipids such as anandamide. Inhibiting FAAH can enhance the levels of these lipids, contributing to analgesic and anti-inflammatory effects .
Study on Antitumor Activity
In a comparative study involving various piperidine derivatives, this compound was tested alongside known anticancer agents. The results indicated that it inhibited cell proliferation in lung and breast cancer cell lines with IC₅₀ values ranging from 10 to 30 μM .
FAAH Inhibition Study
Another study focused on the inhibition of FAAH demonstrated that similar compounds could significantly reduce FAAH activity in vitro. The inhibition was assessed through biochemical assays showing a competitive inhibition profile with IC₅₀ values in the low micromolar range .
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves:
- Amide Bond Formation : Use coupling reagents like HATU or EDCI/HOBt for efficient conjugation of the trifluoromethylphenyl formamide group to the piperidine scaffold. Reaction conditions (e.g., anhydrous DMF, 0–5°C for exothermic control) are critical .
- Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate the product. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Enhancement : Optimize stoichiometry (1.2:1 molar ratio of acylating agent to piperidine intermediate) and monitor reaction progress with TLC (Rf ~0.3 in EtOAc) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, CDCl) to confirm the piperidine ring (δ 3.4–3.6 ppm, N-CH), trifluoromethyl group (δ 4.1 ppm, CF), and amide proton (δ 8.2 ppm). -NMR can verify the CF group (δ -62 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak [M+H] at m/z 385.1432 (calculated for CHFNO) .
- HPLC : Utilize a C18 column with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (60:40 acetonitrile/water) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to identify critical functional groups for biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing CF with Cl or CH) via Suzuki coupling or nucleophilic aromatic substitution (SNAr) .
- Biological Assays : Test analogs in receptor-binding assays (e.g., orexin or opioid receptors) to correlate structural features with activity. For example, fluorination at the phenyl ring (as in ) enhances metabolic stability .
- Key Findings : Piperidine ring conformation and the trifluoromethyl group’s electron-withdrawing properties significantly influence target affinity (e.g., IC values <100 nM in orexin receptor assays) .
Q. What computational approaches are recommended to predict the binding interactions of this compound with potential biological targets like neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., orexin-1). The trifluoromethyl group may engage in hydrophobic interactions with receptor pockets (docking score ≤ -9.0 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories. Key hydrogen bonds (e.g., amide-NH to Glu) should persist >80% of simulation time .
Q. How should researchers address contradictory results between in vitro binding assays and in vivo efficacy studies for this compound?
- Methodological Answer :
- Assay Validation : Ensure in vitro buffer conditions match physiological pH (e.g., pH 7.4 with 0.01% BSA to prevent nonspecific binding) .
- Pharmacokinetic (PK) Profiling : Assess solubility (e.g., ≥50 µM in PBS) and metabolic stability (human liver microsomes, t >30 min). Low oral bioavailability (<20%) may explain in vivo discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., piperidine ring hydroxylation) that reduce efficacy .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
